molecular formula C15H20N2O B14886234 Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone

Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone

Cat. No.: B14886234
M. Wt: 244.33 g/mol
InChI Key: UFJFBOZACVHIQV-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone typically involves the reaction of pyrrolidine with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of methylene derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a single pyrrolidine ring.

    Pyrrolidin-2-one: Contains a lactam ring instead of a methanone linkage.

    Pyrrolidin-1-ylbenzonitrile: Features a nitrile group instead of a methanone linkage.

Uniqueness

Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone is unique due to its dual pyrrolidine rings connected through a methanone linkage, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

pyrrolidin-1-yl-(4-pyrrolidin-1-ylphenyl)methanone

InChI

InChI=1S/C15H20N2O/c18-15(17-11-3-4-12-17)13-5-7-14(8-6-13)16-9-1-2-10-16/h5-8H,1-4,9-12H2

InChI Key

UFJFBOZACVHIQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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